5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate
Brand Name: Vulcanchem
CAS No.: 274266-25-0
VCID: VC0373251
InChI: InChI=1S/C17H20N2O3/c1-3-18(4-2)17(21)22-14-11-15(20)19-10-6-8-12-7-5-9-13(14)16(12)19/h5,7,9,11H,3-4,6,8,10H2,1-2H3
SMILES: CCN(CC)C(=O)OC1=CC(=O)N2CCCC3=C2C1=CC=C3
Molecular Formula: C17H20N2O3
Molecular Weight: 300.35g/mol

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate

CAS No.: 274266-25-0

Main Products

VCID: VC0373251

Molecular Formula: C17H20N2O3

Molecular Weight: 300.35g/mol

5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate - 274266-25-0

CAS No. 274266-25-0
Product Name 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-7-yl diethylcarbamate
Molecular Formula C17H20N2O3
Molecular Weight 300.35g/mol
IUPAC Name (2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-4-yl) N,N-diethylcarbamate
Standard InChI InChI=1S/C17H20N2O3/c1-3-18(4-2)17(21)22-14-11-15(20)19-10-6-8-12-7-5-9-13(14)16(12)19/h5,7,9,11H,3-4,6,8,10H2,1-2H3
Standard InChIKey XSIAVDJMZCQZQX-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)OC1=CC(=O)N2CCCC3=C2C1=CC=C3
Canonical SMILES CCN(CC)C(=O)OC1=CC(=O)N2CCCC3=C2C1=CC=C3
PubChem Compound 738862
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator